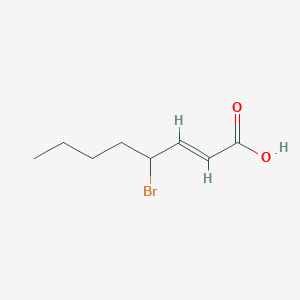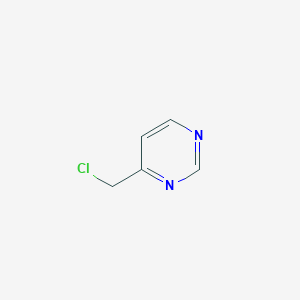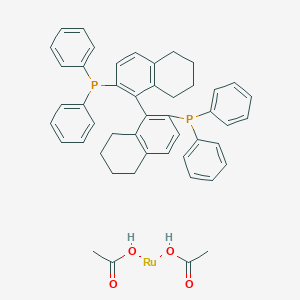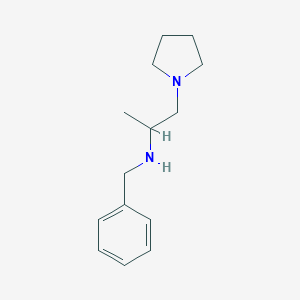
4-Bromo-2-octenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-octenoic acid (BOA) is an organic compound that belongs to the family of unsaturated fatty acids. BOA is a derivative of linoleic acid and is commonly found in the seeds of various plants. BOA has been studied for its potential use in scientific research and has shown promising results in various studies.
Mecanismo De Acción
4-Bromo-2-octenoic acid inhibits the activity of various enzymes by binding to the active site of the enzyme. This compound has been shown to inhibit the activity of lipase by binding to the active site of the enzyme and preventing the hydrolysis of triglycerides. This compound has also been shown to inhibit the activity of cholinesterase and acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the levels of triglycerides and cholesterol in the blood. This compound has also been shown to reduce the levels of inflammatory cytokines in the blood and has been studied for its potential use in treating various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-2-octenoic acid has several advantages for use in lab experiments. This compound is readily available and can be synthesized using various methods. This compound is also relatively stable and can be stored for extended periods without degradation. However, this compound has some limitations for use in lab experiments. This compound has a low solubility in water, which can make it difficult to dissolve in aqueous solutions. This compound can also be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
4-Bromo-2-octenoic acid has several potential future directions for scientific research. This compound has been studied for its potential use in treating various inflammatory diseases, and further research is needed to determine the efficacy of this compound in treating these diseases. This compound has also been shown to have anti-cancer properties and has been studied for its potential use in treating various types of cancer. Further research is needed to determine the mechanism of action of this compound in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the efficacy of this compound in treating these disorders.
Métodos De Síntesis
4-Bromo-2-octenoic acid can be synthesized through various methods, including the oxidation of linoleic acid, the reaction of 4-bromo-2-octenol with sodium hydroxide, and the reaction of 4-bromo-2-octenol with acetic anhydride. The most common method for synthesizing this compound involves the oxidation of linoleic acid using potassium permanganate.
Aplicaciones Científicas De Investigación
4-Bromo-2-octenoic acid has been studied extensively for its potential use in scientific research. This compound has been shown to inhibit the activity of various enzymes, including lipase, cholinesterase, and acetylcholinesterase. This compound has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating various inflammatory diseases.
Propiedades
Número CAS |
115185-86-9 |
|---|---|
Fórmula molecular |
C8H13BrO2 |
Peso molecular |
221.09 g/mol |
Nombre IUPAC |
(E)-4-bromooct-2-enoic acid |
InChI |
InChI=1S/C8H13BrO2/c1-2-3-4-7(9)5-6-8(10)11/h5-7H,2-4H2,1H3,(H,10,11)/b6-5+ |
Clave InChI |
FZILSBUDCYKRKR-UHFFFAOYSA-N |
SMILES isomérico |
CCCCC(/C=C/C(=O)O)Br |
SMILES |
CCCCC(C=CC(=O)O)Br |
SMILES canónico |
CCCCC(C=CC(=O)O)Br |
Sinónimos |
4-bromo-2-octenoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49219.png)



![3-[3-(Trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B49226.png)


![2-Pyrrolidinone, 1-[4-(1-azetidinyl)-2-butyn-1-yl]-5-methyl-](/img/structure/B49236.png)





